molecular formula C9H16O4 B092575 Ethyl methyl adipate CAS No. 18891-13-9

Ethyl methyl adipate

Cat. No.: B092575
CAS No.: 18891-13-9
M. Wt: 188.22 g/mol
InChI Key: CWOVOJUKEQPFBA-UHFFFAOYSA-N
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Description

Ethyl methyl adipate, also known as adipic acid ethyl methyl ester, is an organic compound with the molecular formula C9H16O4. It is a diester derived from adipic acid, where one carboxyl group is esterified with ethanol and the other with methanol. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl methyl adipate can be synthesized through the esterification of adipic acid with ethanol and methanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction is as follows:

HOOC-(CH2)4-COOH+CH3OH+C2H5OHCH3OOC-(CH2)4-COOC2H5+H2O\text{HOOC-(CH}_2\text{)}_4\text{-COOH} + \text{CH}_3\text{OH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{CH}_3\text{OOC-(CH}_2\text{)}_4\text{-COOC}_2\text{H}_5 + \text{H}_2\text{O} HOOC-(CH2​)4​-COOH+CH3​OH+C2​H5​OH→CH3​OOC-(CH2​)4​-COOC2​H5​+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of adipic acid with methanol and ethanol in the presence of a catalyst. The process is optimized to achieve high yields and purity. The reaction mixture is typically heated to a temperature range of 100-150°C, and the water formed during the reaction is continuously removed to drive the reaction to completion.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form adipic acid and other oxidation products.

    Reduction: It can be reduced to form the corresponding alcohols, ethyl adipate and methyl adipate.

    Substitution: The ester groups in this compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: Adipic acid, carbon dioxide, and water.

    Reduction: Ethyl adipate, methyl adipate, and corresponding alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl methyl adipate has several applications in scientific research and industry:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and plasticizers.

    Biology: It serves as a model compound in studies of ester hydrolysis and enzymatic reactions.

    Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility and biodegradability.

    Industry: It is used in the production of lubricants, coatings, and adhesives.

Mechanism of Action

Ethyl methyl adipate can be compared with other adipic acid esters such as dimethyl adipate and diethyl adipate. While all these compounds share similar chemical structures, their physical properties and reactivity can differ:

    Dimethyl Adipate: This compound has two methyl ester groups and is more volatile compared to this compound.

    Diethyl Adipate: This compound has two ethyl ester groups and is less volatile but more hydrophobic compared to this compound.

Uniqueness: this compound’s unique combination of ethyl and methyl ester groups provides a balance of volatility and hydrophobicity, making it suitable for specific applications where other esters may not be as effective.

Comparison with Similar Compounds

  • Dimethyl adipate
  • Diethyl adipate
  • Methyl ethyl succinate

Properties

IUPAC Name

6-O-ethyl 1-O-methyl hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-3-13-9(11)7-5-4-6-8(10)12-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOVOJUKEQPFBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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